molecular formula C23H28N2O4 B267549 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B267549
M. Wt: 396.5 g/mol
InChI Key: GYUMWDJYKRYGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound X, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. This inhibition can lead to the accumulation of certain proteins, which may have therapeutic effects. 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has also been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and pain in animal models. In addition, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has several advantages for use in lab experiments. It is easy to synthesize, and its properties can be easily modified to suit specific research needs. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X. One area that requires further investigation is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has antitumor effects, but more research is needed to determine its efficacy in humans. Another area of research is the development of new synthetic methods for 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X, which could lead to more efficient and cost-effective production. Finally, the mechanism of action of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X needs to be further elucidated to fully understand its potential therapeutic properties.
Conclusion
In conclusion, 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is a synthetic chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. While more research is needed to fully understand its potential therapeutic properties, 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X shows promise as a candidate for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been achieved through various methods, including the use of organic solvents, microwave irradiation, and solid-phase synthesis. One of the most common methods involves the use of organic solvents, where the starting materials are dissolved in a suitable solvent and reacted under specific conditions. The reaction mixture is then purified to obtain the final product.

Scientific Research Applications

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. In addition, it has been found to be an effective inhibitor of certain enzymes, such as proteases and kinases. These properties make 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-16(2)17-7-11-20(12-8-17)29-15-22(26)25-19-9-5-18(6-10-19)23(27)24-14-21-4-3-13-28-21/h5-12,16,21H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

GYUMWDJYKRYGLU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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